2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline
Description
Properties
CAS No. |
61354-93-6 |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methylidene]-1-ethylquinoline |
InChI |
InChI=1S/C18H15N3O4/c1-2-19-15(9-7-13-5-3-4-6-17(13)19)11-14-8-10-16(20(22)23)12-18(14)21(24)25/h3-12H,2H2,1H3 |
InChI Key |
XATSRGCAHHALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline typically involves the condensation of 2,4-dinitrobenzaldehyde with 1-ethyl-1,2-dihydroquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce quinoline N-oxides.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 1,2-dihydroquinoline derivatives. For instance, research indicates that the incorporation of the 1,2-dihydroquinoline moiety can enhance the anticonvulsant activity of synthesized compounds. In particular, derivatives that include both 1,3,4-oxadiazole and 1,2-dihydroquinoline structures have shown promising results in preclinical models for epilepsy treatment .
Antimicrobial Properties
The dinitrophenyl group in 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline contributes to its potential as an antimicrobial agent. Studies suggest that such compounds can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties. Research has demonstrated that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The dinitrophenyl group may also play a role in increasing the selectivity and potency of these compounds against tumor cells compared to normal cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which may be harnessed for therapeutic purposes, such as targeting cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline and related compounds:
Research Findings and Trends
Coordination Chemistry : The target compound’s nitro groups enable unique metal-binding modes compared to ester- or acetyl-substituted analogs. For instance, Fe(II) complexes of nitro-substituted ligands exhibit higher redox stability than ester-based counterparts .
Synthetic Efficiency: Microwave-assisted methods (e.g., Bi(OTf)₃ catalysis) improve yields for dihydroquinoline derivatives, but nitro-substituted variants require milder conditions to avoid decomposition .
Isotopic Derivatives: Deuterated analogs like 1-deutero-2-phenyltetrahydroisoquinoline provide insights into reaction mechanisms but lack the electronic diversity of nitro-substituted compounds .
Biological Activity
The compound 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline (CAS No. 61354-93-6) is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is , with a molecular weight of 337.33 g/mol . The compound features a dinitrophenyl group that is known for its reactivity and potential biological implications.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 337.33 g/mol |
| CAS Number | 61354-93-6 |
| Appearance | Yellow to orange powder |
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline possess antibacterial and antifungal properties. A notable investigation highlighted the effectiveness of quinoline derivatives in inhibiting the growth of various pathogens, suggesting that this compound may share similar characteristics due to its structural analogies .
The biological mechanisms underlying the activity of quinoline derivatives often involve:
- Inhibition of Enzymatic Pathways : Many quinolines inhibit enzymes such as cyclooxygenases (COX) and nitric oxide synthase (iNOS), which are crucial in inflammatory responses and cancer progression.
- Interaction with Cellular Targets : The dinitrophenyl moiety may facilitate interactions with cellular targets, enhancing the compound's bioactivity through mechanisms like oxidative stress induction or DNA damage .
Study on Antimicrobial Activity
A study conducted by El Shehry et al. evaluated various quinoline derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
Another research effort focused on the synthesis and evaluation of novel quinoline derivatives for anticancer activity. The findings revealed that specific derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting potential therapeutic applications for compounds like 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline .
Q & A
Q. What are the common synthetic routes for preparing 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline, and how do reaction conditions influence yield and purity?
The synthesis of dihydroquinoline derivatives often involves condensation reactions between aromatic amines and carbonyl compounds. For example, Bi(OTf)₃-catalyzed reactions in acetonitrile under microwave irradiation have been reported to yield 63–91% of similar dihydroquinoline derivatives, with purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) . Key factors affecting yield include catalyst loading (5 mol%), solvent polarity, and reaction time (3–4 hours). Impurities often arise from incomplete ring puckering or competing side reactions, necessitating rigorous analytical validation (e.g., TLC, NMR) .
Q. How can the molecular conformation and hydrogen-bonding networks of this compound be characterized experimentally?
X-ray crystallography is the gold standard for determining conformation. For dihydroquinolines, non-planar "sofa" or puckered ring conformations are typical, quantified using Cremer-Pople parameters (e.g., QT = 0.348–0.364 Å, θ = 49–114°) . Intermolecular N–H⋯O and C–H⋯O hydrogen bonds form R₂²(10) dimers or infinite chains, stabilizing the crystal lattice. These interactions are validated via hydrogen-bond motif analysis (Bernstein criteria) and graph-set notation .
Q. What spectroscopic techniques are most effective for structural elucidation of nitro-substituted dihydroquinolines?
- NMR : ¹H NMR reveals coupling patterns (e.g., dihydroquinoline protons at δ 4–6 ppm); ¹³C NMR identifies carbonyl (δ 160–170 ppm) and nitro groups (δ 140–150 ppm).
- IR : Strong absorptions at 1520–1350 cm⁻¹ (asymmetric NO₂ stretching) and 3100–3300 cm⁻¹ (N–H stretching) confirm nitro and amine groups .
- MS : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dinitrophenyl group influence the compound’s reactivity and biological activity?
The electron-withdrawing nitro groups stabilize the methylene bridge via resonance, reducing electrophilicity at the quinoline ring. This impacts reactivity in nucleophilic substitutions or redox reactions. Biologically, nitro groups enhance interactions with microbial enzymes (e.g., nitroreductases), but may also increase cytotoxicity. Comparative studies with non-nitro analogs (e.g., methyl or methoxy derivatives) are needed to isolate electronic effects .
Q. What challenges arise in reconciling computational predictions with experimental data for this compound’s conformation?
Density functional theory (DFT) often underestimates ring puckering due to neglect of crystal-packing forces. For example, calculated QT values may deviate by 0.02–0.05 Å from crystallographic data. Discrepancies in hydrogen-bond strengths (∼5–10 kcal/mol differences between DFT and experimental) require hybrid QM/MM approaches to model intermolecular interactions accurately .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydroquinolines?
Contradictions often stem from variations in assay conditions (e.g., cell lines, incubation times) or structural nuances. For example:
- Antimicrobial activity : 2,2,4-substituted derivatives show higher potency than 6-methoxy analogs due to improved membrane permeability .
- Cytotoxicity : Nitro groups may enhance anticancer activity but reduce selectivity. A systematic SAR study with standardized protocols (e.g., NCI-60 panel) is recommended .
Q. What methodologies are suitable for studying the environmental fate and ecotoxicology of this compound?
- Degradation pathways : Use HPLC-MS to identify photolytic or hydrolytic byproducts under simulated environmental conditions (pH 4–9, UV light) .
- Bioaccumulation : Measure logP (estimated ∼2.5–3.0 for nitroaromatics) and perform aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .
- Tropospheric fate : Model OH radical reaction rates via computational chemistry (e.g., Gaussian) .
Methodological Design Questions
Q. How can a researcher design a kinetic study to probe the compound’s stability under varying pH and temperature?
- Experimental setup : Prepare buffered solutions (pH 2–12), incubate at 25–60°C, and sample at intervals (0–48 h).
- Analytics : Monitor degradation via UV-Vis (λmax ∼350 nm for nitroaromatics) and quantify residuals using HPLC with a C18 column (MeCN:H₂O gradient) .
- Kinetic modeling : Fit data to first-order or Arrhenius models to derive activation energy (Ea) and shelf-life predictions .
Q. What strategies optimize the enantiomeric purity of chiral dihydroquinoline derivatives during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclization .
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .
- Crystallization-induced asymmetric transformation : Recrystallize from chiral solvents (e.g., (R)-limonene) to enrich enantiomers .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XPS) clarify electronic interactions in the solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
